molecular formula C10H12N2OS B3879167 6-hydroxy-1-phenyltetrahydro-2(1H)-pyrimidinethione

6-hydroxy-1-phenyltetrahydro-2(1H)-pyrimidinethione

Cat. No. B3879167
M. Wt: 208.28 g/mol
InChI Key: LEVDQZLCMRNQIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-hydroxy-1-phenyltetrahydro-2(1H)-pyrimidinethione, also known as PHT, is a heterocyclic compound that has been the subject of extensive scientific research due to its potential applications in various fields. This compound has been found to possess a wide range of biological activities, including antitumor, antiviral, and antibacterial properties.

Mechanism of Action

The mechanism of action of 6-hydroxy-1-phenyltetrahydro-2(1H)-pyrimidinethione is not fully understood, but it is believed to involve the inhibition of DNA synthesis and cell division. This compound has been found to induce apoptosis, or programmed cell death, in cancer cells, making it a potential treatment for various types of cancer.
Biochemical and Physiological Effects
6-hydroxy-1-phenyltetrahydro-2(1H)-pyrimidinethione has been found to have a wide range of biochemical and physiological effects. This compound has been shown to inhibit the growth of various types of cancer cells, including breast cancer, lung cancer, and leukemia. It has also been found to possess antiviral activity against herpes simplex virus and antibacterial activity against Staphylococcus aureus.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 6-hydroxy-1-phenyltetrahydro-2(1H)-pyrimidinethione in lab experiments is its wide range of biological activities. This compound has been found to possess antitumor, antiviral, and antibacterial properties, making it a versatile tool for researchers. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further research is needed to determine the optimal dosage and safety profile of this compound.

Future Directions

There are several future directions for research on 6-hydroxy-1-phenyltetrahydro-2(1H)-pyrimidinethione. One area of research is the development of new drugs based on this compound. Researchers are currently investigating the potential of this compound as a treatment for various types of cancer, viral infections, and bacterial infections. Another area of research is the elucidation of the mechanism of action of this compound. Further studies are needed to determine the molecular targets of this compound and how it exerts its biological effects. Additionally, researchers are exploring the potential of this compound as a tool for studying various biological processes, such as DNA synthesis and cell division.

Scientific Research Applications

6-hydroxy-1-phenyltetrahydro-2(1H)-pyrimidinethione has been the subject of extensive scientific research due to its potential applications in various fields. This compound has been found to possess antitumor, antiviral, and antibacterial properties, making it a promising candidate for the development of new drugs.

properties

IUPAC Name

6-hydroxy-1-phenyl-1,3-diazinane-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2OS/c13-9-6-7-11-10(14)12(9)8-4-2-1-3-5-8/h1-5,9,13H,6-7H2,(H,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEVDQZLCMRNQIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=S)N(C1O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

30.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24809845
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.